(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The transformation of (S)‐2‐Hydroxypropylphosphonic Acid into fosfomycin in Streptomyces fradiae showcases a unique method of epoxide ring formation, retaining the deuterium in fosfomycin and its co-metabolite trans-epoxide during the process. This involves a stereospecific removal of the hydrogen atom from the C-1 atom of deuterated 2-hydroxypropylphosphonic acids, leading to fosfomycin formation with net inversion of configuration (Woschek et al., 2002).

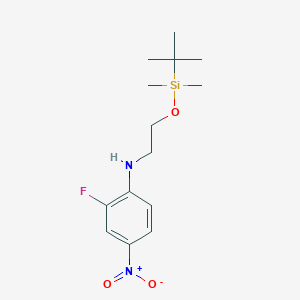

Molecular Structure Analysis

The molecular structure of fosfomycin and related compounds has been elucidated through various biochemical and chemical synthesis studies. The structural analysis reveals the presence of a unique epoxide ring essential for its antibiotic activity. Research has provided insights into the stereochemistry and molecular interactions of fosfomycin with bacterial targets (Shao et al., 2008).

Chemical Reactions and Properties

Fosfomycin undergoes various chemical reactions, including hydrolytic ring opening and conversion to other phosphonic acids. Studies on the biodegradation of fosfomycin by Rhizobium huakuii PMY1 and the growth on possible intermediates synthesized chemically highlight the chemical versatility and reactivity of fosfomycin derivatives (McGrath et al., 2009).

Physical Properties Analysis

The physical properties of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid and related compounds, such as solubility, melting points, and crystalline structure, are critical for understanding their behavior in biological systems and pharmaceutical formulations. However, specific studies focusing solely on the physical properties of these compounds are limited.

Chemical Properties Analysis

The chemical properties, including reactivity with biological molecules, stability under various conditions, and interaction with metal ions, are crucial for fosfomycin's function as an antibiotic. The unique epoxide ring in fosfomycin is vital for its mode of action, inhibiting bacterial cell wall synthesis by reacting with the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (Liu et al., 2004).

Aplicaciones Científicas De Investigación

Bioactive Properties and Drug Development

Phosphonic acids are recognized for their bioactive properties, contributing significantly to drug and pro-drug development. Their structural analogy with the phosphate moiety makes them suitable for various therapeutic applications, including bone targeting and as phosphoantigens in medical treatments. The unique characteristics of phosphonic acids enable their use in designing supramolecular or hybrid materials, functionalization of surfaces for analytical purposes, medical imaging, and more, showcasing their versatility in the biomedical field (Sevrain et al., 2017).

Antimicrobial Applications

Fosfomycin, a well-known derivative of phosphonic acid, demonstrates potent bactericidal activity against a broad spectrum of urinary tract pathogens, including Escherichia coli and various Enterobacteriaceae. This property underlines the compound's significance in addressing bacterial resistance, making it a critical asset in the development of new antibacterial therapies. Its unique chemical structure differentiates it from other antimicrobial agents, offering a valuable mechanism of action against resistant bacterial strains (Patel, Balfour, & Bryson, 1997).

Material Science and Surface Functionalization

The functional group of phosphonic acids is employed in the creation of supramolecular or hybrid materials, playing a critical role in the functionalization of surfaces. These applications demonstrate the group's importance in material science, where it contributes to the development of innovative materials with specific properties tailored for various industrial and technological applications (Sevrain et al., 2017).

Environmental Applications

Phosphonates, including those related to (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid, are used as antiscalants in water treatment processes, indicating their environmental relevance. Despite their resistance to biological degradation, these compounds can be efficiently removed in wastewater treatment facilities, highlighting their significance in managing environmental contaminants (Rott, Steinmetz, & Metzger, 2018).

Propiedades

Número CAS |

1416734-33-2 |

|---|---|

Nombre del producto |

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid |

Fórmula molecular |

C₆H₁₄O₈P₂ |

Peso molecular |

276.12 |

Sinónimos |

(1-Hydroxy-2-((hydroxy((2R,3S)-3-methyloxiran-2-yl)phosphoryl)oxy)propyl)phosphonic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.